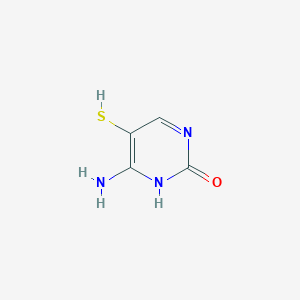
5-Mercaptocytosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Mercaptocytosine is a sulfur-containing derivative of cytosine, a pyrimidine nucleobase found in DNA and RNA. This compound is characterized by the presence of a thiol group (-SH) attached to the fifth carbon of the cytosine ring. The incorporation of the thiol group imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mercaptocytosine typically involves the introduction of a thiol group to the cytosine ring. One common method is the reaction of cytosine with thiourea under acidic conditions, followed by hydrolysis to yield this compound. The reaction conditions often include:
Reagents: Cytosine, thiourea, hydrochloric acid
Conditions: Heating the reaction mixture to around 100°C for several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Mercaptocytosine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives of this compound.
科学的研究の応用
5-Mercaptocytosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA modifications.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and chemical sensors.
作用機序
The mechanism of action of 5-Mercaptocytosine involves its interaction with nucleic acids and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, this compound can be incorporated into DNA or RNA, affecting their stability and function. The molecular targets and pathways involved include:
DNA/RNA: Incorporation into nucleic acids, leading to potential mutations or alterations in gene expression.
Proteins: Covalent modification of cysteine residues, affecting protein structure and function.
類似化合物との比較
Similar Compounds
5-Methylcytosine: A methylated derivative of cytosine, involved in epigenetic regulation.
5-Hydroxymethylcytosine: An oxidized form of 5-Methylcytosine, also involved in epigenetic processes.
5-Formylcytosine: Another oxidized derivative of 5-Methylcytosine, with roles in DNA demethylation.
Uniqueness
5-Mercaptocytosine is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to other cytosine derivatives. This makes it particularly useful in applications requiring thiol-specific reactions, such as the development of thiol-based sensors or the study of thiol-mediated biochemical processes.
特性
CAS番号 |
31458-48-7 |
|---|---|
分子式 |
C4H5N3OS |
分子量 |
143.17 g/mol |
IUPAC名 |
6-amino-5-sulfanyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3OS/c5-3-2(9)1-6-4(8)7-3/h1,9H,(H3,5,6,7,8) |
InChIキー |
UGQXLWWNSMGEBY-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=O)NC(=C1S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


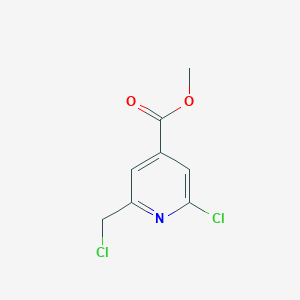
![6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid](/img/structure/B13965463.png)

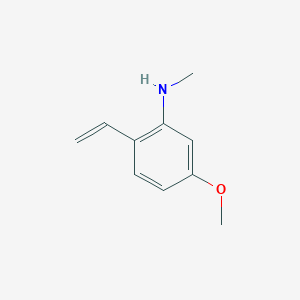


![L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]-](/img/structure/B13965502.png)
![Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13965509.png)
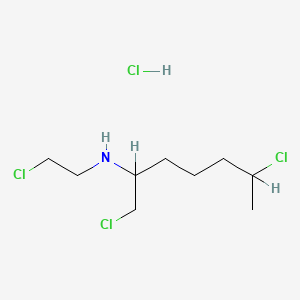
![7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13965516.png)
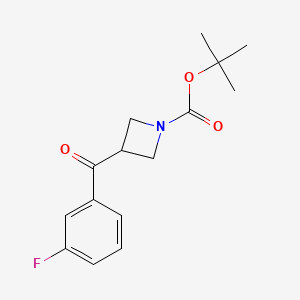
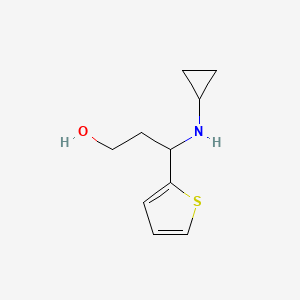

![4-Methoxy-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13965552.png)
